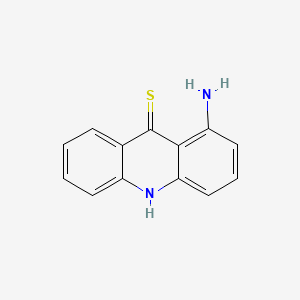

9(10H)-Acridinethione, 1-amino-

Description

BenchChem offers high-quality 9(10H)-Acridinethione, 1-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(10H)-Acridinethione, 1-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

121083-77-0 |

|---|---|

Molecular Formula |

C13H10N2S |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

1-amino-10H-acridine-9-thione |

InChI |

InChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) |

InChI Key |

RUDOXZVKERWYGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N |

Origin of Product |

United States |

Foundational & Exploratory

9(10H)-Acridinethione, 1-amino- chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-amino-9(10H)-acridinethione. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

1-Amino-9(10H)-acridinethione belongs to the acridine class of compounds, which are characterized by a tricyclic aromatic ring system. The structure features an amino group at the 1-position and a thione group at the 9-position of the acridine core. While specific experimental data for the 1-amino isomer is limited, properties can be inferred from its close analog, 3-amino-10H-acridine-9-thione, and its oxygen counterpart, 1-amino-9(10H)-acridinone.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-amino-10H-acridine-9-thione | N/A |

| Molecular Formula | C₁₃H₁₀N₂S | [1] |

| Molecular Weight | 226.30 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC=C3N | Inferred |

| InChI Key | Inferred from analogs | Inferred |

| CAS Number | Not explicitly found; 3-amino isomer is 129821-08-5[2] | [2] |

| Appearance | Likely a colored crystalline solid | Inferred |

Table 2: Computed Properties (for 3-amino-10H-acridine-9-thione)

| Property | Value | Source |

| XLogP3-AA | 2.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 226.05646950 Da | [2] |

| Monoisotopic Mass | 226.05646950 Da | [2] |

| Topological Polar Surface Area | 70.1 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

Synthesis and Characterization

The synthesis of 1-amino-9(10H)-acridinethione would likely follow established routes for similar acridine derivatives. A common approach involves the thionation of the corresponding 1-amino-9(10H)-acridinone.

Experimental Protocol: Synthesis of 1-Amino-9(10H)-Acridinethione (Hypothetical)

-

Starting Material: 1-Amino-9(10H)-acridinone.

-

Reagent: Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).

-

Solvent: Anhydrous pyridine or toluene.

-

Procedure: a. Suspend 1-amino-9(10H)-acridinone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add Lawesson's reagent or P₄S₁₀ portion-wise to the suspension. The molar ratio may need to be optimized, but a starting point is typically 0.5 to 1.0 equivalents. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature. e. Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-amino-9(10H)-acridinethione.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns corresponding to the protons on the acridine core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing thione group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amino group and the C=S stretch of the thione.

-

UV-Visible Spectroscopy: Acridine derivatives are chromophoric. The UV-Vis spectrum would show characteristic absorption bands corresponding to π-π* transitions within the conjugated system.[3] The presence of the amino and thione groups is expected to cause a bathochromic (red) shift compared to the parent acridine.

Potential Biological Activity and Mechanism of Action

Acridine derivatives are well-known for their diverse biological activities, including anticancer and antimicrobial properties.[1] The primary mechanisms of action for many acridines involve DNA intercalation and inhibition of key enzymes like topoisomerase II.[3] The related compound, 3-amino-10H-acridine-9-thione (also known as 3-ATA), has been identified as a selective inhibitor of cyclin-dependent kinase 4 (CDK4).[4]

Given its structural similarity, 1-amino-9(10H)-acridinethione is hypothesized to exhibit similar biological activities.

Caption: Potential dual-action mechanism of 1-amino-9(10H)-acridinethione.

The diagram above illustrates two potential and non-mutually exclusive mechanisms of action for 1-amino-9(10H)-acridinethione based on the known activities of related acridine compounds. The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Additionally, as observed with the 3-amino isomer, the molecule may act as a kinase inhibitor, binding to the active site of enzymes like CDK4, which would also disrupt cell cycle regulation and induce cell cycle arrest.

Experimental Workflow for Biological Evaluation

To investigate the potential anticancer properties of 1-amino-9(10H)-acridinethione, a structured experimental workflow would be necessary.

Caption: A stepwise approach for evaluating the biological activity of the compound.

This workflow begins with the synthesis and purification of the compound. The initial biological screening would involve in vitro cytotoxicity assays against a panel of cancer cell lines to determine its potency and selectivity. Promising results would lead to more in-depth mechanism of action studies, including biophysical assays to confirm DNA intercalation and biochemical assays to assess kinase inhibition. Cell-based assays would then be employed to understand the cellular consequences of treatment, such as effects on the cell cycle and induction of apoptosis. If the in vitro data is compelling, the compound would advance to in vivo studies using animal models to evaluate its efficacy and toxicity in a living system, with the ultimate goal of lead optimization for drug development.

Conclusion

1-Amino-9(10H)-acridinethione is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Based on the properties of structurally related compounds, it is anticipated to possess DNA intercalating and kinase inhibitory activities. Further research, including its synthesis and comprehensive biological evaluation as outlined in this guide, is warranted to fully elucidate its therapeutic potential.

References

synthesis of 1-amino-9(10H)-acridinethione

An In-depth Technical Guide on the Synthesis of 1-amino-9(10H)-acridinethione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-amino-9(10H)-acridinethione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis method in the current literature, this document outlines a robust, multi-step approach. The synthesis commences with an Ullmann condensation to form the acridone backbone, followed by reduction of a nitro group, and concludes with a thionation reaction. This guide offers detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and laboratory implementation.

Introduction

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anticancer, antimalarial, and antiviral activities.[1] The introduction of various functional groups onto the acridine scaffold can modulate its biological activity and physicochemical properties. 1-amino-9(10H)-acridinethione, featuring both an amino group and a thiocarbonyl group, is a promising but underexplored derivative. The presence of the thioamide moiety can enhance the compound's DNA intercalating ability and introduce new therapeutic possibilities. This guide details a logical and feasible synthetic route to obtain this target compound for further investigation.

Proposed Synthetic Pathway

The is proposed to proceed via a three-step sequence as illustrated below. The pathway begins with the construction of the core acridone structure, followed by functional group manipulations to install the desired amino and thione moieties.

References

An In-depth Technical Guide to 3-Amino-10H-acridine-9-thione

This technical guide provides a comprehensive overview of 3-amino-10H-acridine-9-thione, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. The document details its chemical properties, synthesis, biological activities, and the experimental protocols utilized for its characterization.

Chemical and Physical Properties

3-Amino-10H-acridine-9-thione, also known as 3-aminothioacridone or 3-ATA, is a yellow-orange crystalline solid.[1] Its core structure consists of a tricyclic aromatic acridine system, with an amino group at the 3-position and a thione group at the 9-position.[1] This substitution pattern imparts specific chemical reactivity and biological functionality to the molecule.

Table 1: Physicochemical Properties of 3-Amino-10H-acridine-9-thione

| Property | Value | Reference |

| CAS Number | 129821-08-5 | [2][3][4] |

| Molecular Formula | C₁₃H₁₀N₂S | [3][4] |

| Molecular Weight | 226.30 g/mol | [2][3][4] |

| Appearance | Yellow-orange crystalline solid | [1] |

| Melting Point | 235 °C | |

| IUPAC Name | 3-amino-10H-acridine-9-thione | [3][4] |

| Synonyms | 3-ATA, 3-aminoacridine-9(10H)-thione, 3-aminothioacridone | [4] |

Synthesis and Experimental Protocols

The synthesis of 3-amino-10H-acridine-9-thione can be achieved through several routes, most commonly involving the thionation of the corresponding acridone precursor.

A prevalent method for synthesizing 3-ATA is the thionation of 3-amino-9(10H)-acridone using a thionating agent such as Lawesson's reagent.[1]

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol is a general procedure adapted from the literature for the thionation of carbonyl compounds.[1][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-9(10H)-acridone (1 equivalent) in an anhydrous solvent such as toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-2 equivalents) to the solution. The exact stoichiometry may need to be optimized.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain for a period ranging from 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to yield pure 3-amino-10H-acridine-9-thione.[1]

Logical Workflow for the Synthesis of 3-Amino-10H-acridine-9-thione

Synthesis workflow for 3-amino-10H-acridine-9-thione.

Biological Activity and Mechanism of Action

3-Amino-10H-acridine-9-thione exhibits significant biological activity, primarily as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and as a DNA intercalating agent.[2][3] These dual activities make it a compound of interest for cancer research.

As a selective inhibitor of CDK4, 3-ATA can block the progression of the cell cycle.[2] CDK4, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4, 3-ATA prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase. This can lead to the inhibition of cancer cell proliferation.

Signaling Pathway of CDK4 Inhibition by 3-Amino-10H-acridine-9-thione

Mechanism of G1 cell cycle arrest by 3-ATA through CDK4 inhibition.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This is a generalized protocol for assessing cell cycle distribution.

-

Cell Culture and Treatment: Plate cancer cells (e.g., a relevant breast or colon cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 3-amino-10H-acridine-9-thione for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An increase in the G1 population in treated cells compared to the control would indicate a G1 arrest.

The planar aromatic structure of the acridine core allows 3-ATA to intercalate between the base pairs of DNA.[2] This interaction can distort the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription, which can ultimately lead to apoptosis.

Experimental Protocol: DNA Intercalation Assay (UV-Vis Spectroscopy)

This protocol describes a common method to assess the binding of a compound to DNA.

-

Preparation of Solutions: Prepare a stock solution of 3-amino-10H-acridine-9-thione in a suitable solvent (e.g., DMSO). Prepare a solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl).

-

UV-Vis Titration: Record the UV-Vis absorption spectrum of the 3-ATA solution. Titrate the compound solution with increasing concentrations of the ctDNA solution.

-

Data Acquisition: After each addition of ctDNA, allow the mixture to equilibrate and then record the UV-Vis spectrum.

-

Data Analysis: The intercalation of 3-ATA into the DNA helix will typically result in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption maximum of the compound. These spectral changes can be used to calculate the DNA binding constant (K_b), which quantifies the affinity of the compound for DNA.

Table 2: Quantitative Biological Data for Acridine Derivatives (for context)

| Compound/Derivative | Biological Activity | Quantitative Value | Cell Line/Condition | Reference |

| Acridine-Triazole Hybrids | Cancer cell growth inhibition | 60-97% inhibition | Various cancer cell lines | [1] |

| Acridine Platinum Complexes | Cytotoxicity | IC₅₀ values in the µM range | Various cancer cell lines | [6] |

| 9-anilinoacridine | DNA Intercalation | K_b values in the range of 10⁵ - 10⁶ M⁻¹ | Calf Thymus DNA | |

| CK0403 (an acridine derivative) | Cytotoxicity | IC₅₀ values in the µM range | Breast cancer cell lines | [6] |

Note: The data in Table 2 is for illustrative purposes only and does not represent the specific activity of 3-amino-10H-acridine-9-thione.

Conclusion

3-Amino-10H-acridine-9-thione is a versatile compound with significant potential in cancer research due to its dual mechanism of action involving CDK4 inhibition and DNA intercalation. This guide has provided an overview of its chemical properties, synthesis, and biological activities, along with generalized experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential, including the determination of its specific in vitro and in vivo efficacy and the development of more detailed structure-activity relationships for this class of compounds.

References

- 1. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-amino-10H-acridine-9-thione | 129821-08-5 | Benchchem [benchchem.com]

- 3. Buy 3-amino-10H-acridine-9-thione | 129821-08-5 [smolecule.com]

- 4. 3-amino-10H-acridine-9-thione | C13H10N2S | CID 3620127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-amino-9(10H)-Acridinethione: A Technical Overview for Drug Discovery Professionals

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic properties of 1-amino-9(10H)-acridinethione, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic data of closely related structural analogs, including various aminoacridines and acridinethione derivatives. This guide is intended to support researchers, scientists, and professionals in the pharmaceutical industry in the identification, characterization, and development of novel therapeutic agents based on the acridine scaffold.

Predicted Spectroscopic Data

The introduction of an amino group at the 1-position and a thione group at the 9-position of the acridine core is expected to significantly influence the electronic and magnetic environments of the molecule. The following tables summarize the predicted UV-Vis and NMR spectroscopic data for 1-amino-9(10H)-acridinethione.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of 1-amino-9(10H)-acridinethione is anticipated to exhibit characteristic absorption bands arising from π→π* transitions within the conjugated aromatic system. The presence of the amino and thione groups, both acting as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent acridine molecule.

| Predicted Parameter | Value Range (in Methanol) |

| λmax 1 | 400 - 450 nm |

| λmax 2 | 350 - 380 nm |

| λmax 3 | 250 - 280 nm |

Note: These are estimated values based on the UV-Vis spectra of 9-aminoacridine and other aminoacridine derivatives. The exact absorption maxima may vary depending on the solvent polarity.

Predicted 1H NMR Spectroscopic Data

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the N-H proton of the acridinethione ring. The chemical shifts will be influenced by the electron-donating amino group and the anisotropic effects of the tricyclic system.

| Predicted Proton Signal | Chemical Shift (δ, ppm) Range (in DMSO-d6) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | m |

| NH2 Protons | 5.0 - 6.0 | br s |

| N-H Proton | 11.0 - 12.0 | br s |

Note: Predicted chemical shifts are based on data for various aminoacridine isomers. Coupling patterns will depend on the substitution pattern of the aromatic rings.

Predicted 13C NMR Spectroscopic Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The thione carbon (C=S) is expected to be significantly deshielded and appear at a characteristic downfield shift.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) Range (in DMSO-d6) |

| C=S Carbon | 180 - 190 |

| Aromatic Carbons | 110 - 150 |

Note: These predictions are derived from the analysis of 13C NMR data of 9-aminoacridine and related heterocyclic systems.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 1-amino-9(10H)-acridinethione.

UV-Vis Spectroscopy

A solution of 1-amino-9(10H)-acridinethione will be prepared in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 10-5 M. The UV-Vis absorption spectrum will be recorded using a double-beam spectrophotometer over a wavelength range of 200-800 nm. The solvent will be used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra will be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sample of the compound (5-10 mg) will be dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3), and tetramethylsilane (TMS) will be used as an internal standard. Standard pulse sequences will be employed for both 1H and 13C NMR data acquisition.

Synthetic Workflow

The synthesis of 1-amino-9(10H)-acridinethione can be approached through a multi-step synthetic sequence, as outlined in the diagram below. This proposed pathway is based on established synthetic methodologies for acridine and acridinethione derivatives.

Unveiling the Solubility Profile of 1-amino-9(10H)-acridinethione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-amino-9(10H)-acridinethione is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its therapeutic potential and application in novel materials are intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-amino-9(10H)-acridinethione in organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the limited availability of specific experimental data in public literature, this guide draws upon the known properties of structurally related acridine and acridone derivatives to infer a qualitative solubility profile and establishes a robust framework for empirical validation.

Introduction

Acridine-based compounds have a long history in the development of therapeutic agents, particularly as anticancer and antimicrobial drugs. The introduction of a thione group at the 9-position and an amino group at the 1-position of the acridine scaffold in 1-amino-9(10H)-acridinethione results in a molecule with unique electronic and steric properties. These modifications are expected to significantly influence its solubility, a critical parameter for drug formulation, bioavailability, and the design of synthetic reaction conditions. Understanding and quantifying the solubility of this compound in various organic solvents is a fundamental step in its journey from laboratory synthesis to practical application.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 1-amino-9(10H)-acridinethione in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at solvating polar and heterocyclic compounds through strong dipole-dipole interactions. Acridine derivatives frequently show good solubility in DMSO and DMF.[1] |

| Polar Protic | Ethanol, Methanol | Moderate | The amino and thione groups can participate in hydrogen bonding with protic solvents. However, the large, relatively nonpolar acridine core may limit overall solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups (amino and thione) will have unfavorable interactions with nonpolar solvents, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents for highly polar solutes. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for applying this method to 1-amino-9(10H)-acridinethione.

Materials and Equipment

-

1-amino-9(10H)-acridinethione (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-amino-9(10H)-acridinethione to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of 1-amino-9(10H)-acridinethione of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

-

Visualization of Workflows

To facilitate a clear understanding of the experimental and logical processes involved in assessing the solubility of 1-amino-9(10H)-acridinethione, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of 1-amino-9(10H)-acridinethione.

References

molecular weight and formula of 9(10H)-Acridinethione, 1-amino-

This technical guide provides a comprehensive overview of 1-amino-9(10H)-acridinethione, a heterocyclic compound belonging to the acridine family. Acridine derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse biological activities. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's properties, synthesis, and potential mechanisms of action.

Molecular and Physicochemical Properties

1-Amino-9(10H)-acridinethione is a sulfur-containing heterocyclic compound. As an isomer of the more extensively studied 3-amino-10H-acridine-9-thione, it shares the same molecular formula and molecular weight. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H10N2S | [1][2] |

| Molecular Weight | 226.30 g/mol | [1][2][3] |

| IUPAC Name | 1-amino-10H-acridine-9-thione | |

| Appearance | Expected to be a yellow-orange crystalline solid | [3] |

| CAS Number | Not available (CAS for 3-amino isomer is 129821-08-5) | [1][2][3] |

Synthesis and Experimental Protocols

The synthesis of 9(10H)-acridinethione derivatives typically starts from the corresponding 9(10H)-acridone. A common method is the thionation of the acridone, which involves the replacement of the carbonyl oxygen with a sulfur atom.

General Protocol for the Synthesis of Amino-9(10H)-Acridinethione:

-

Starting Material: The synthesis would begin with 1-amino-9(10H)-acridinone.

-

Thionation Reaction: The 1-amino-9(10H)-acridinone is reacted with a thionating agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[3]

-

Solvent: The reaction is typically carried out in a high-boiling point solvent like pyridine or toluene.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the thionation process to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into water or an ice bath to precipitate the crude product. The crude product is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography, to yield the pure 1-amino-9(10H)-acridinethione.

An alternative synthetic route involves the reaction of a 9-chloroacridine derivative with a source of sulfur.[3]

Potential Mechanism of Action and Signaling Pathways

Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that contributes to their biological activities, including their use as anticancer agents.[4] The planar tricyclic structure of the acridine core allows it to insert between the base pairs of the DNA double helix. This intercalation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4]

Furthermore, some amino-acridine derivatives have been shown to act as inhibitors of key cellular enzymes. For instance, the related compound 3-amino-10H-acridine-9-thione (also known as 3-ATA) has been identified as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). Inhibition of CDK4 can prevent the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1-S phase transition of the cell cycle and inhibiting cell proliferation.

Below is a diagram illustrating the potential dual mechanism of action of 1-amino-9(10H)-acridinethione, involving both DNA intercalation and cell cycle inhibition.

Caption: Potential dual mechanism of 1-amino-9(10H)-acridinethione.

Experimental Workflow for In Vitro Cytotoxicity Assessment

To evaluate the potential of 1-amino-9(10H)-acridinethione as a therapeutic agent, its cytotoxic effects on cancer cell lines can be assessed using various in vitro assays. A standard workflow for determining the half-maximal inhibitory concentration (IC50) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is depicted below.

Caption: Workflow for MTT cytotoxicity assay.

Quantitative Data on Related Acridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Acridinone derivative 1 | MDA-MB-231 | 0.294 | [4] |

| Acridinone derivative 2 | MDA-MB-231 | 1.7 | [4] |

| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one | MCF7 | 11.0 ± 4.8 | [4] |

| Toposide (reference drug) | MCF7 | 12.4 ± 4.7 | [4] |

| 9-amino-1-nitroacridine (C-1748) | MiaPaCa-2 | 0.015 | [4] |

| 9-amino-1-nitroacridine (C-1748) | AsPC-1 | 0.075 | [4] |

Conclusion

1-Amino-9(10H)-acridinethione represents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of related acridine derivatives, this compound is likely to exhibit interesting pharmacological properties, potentially through mechanisms such as DNA intercalation and enzyme inhibition. Further research, including its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

- 1. Buy 3-amino-10H-acridine-9-thione | 129821-08-5 [smolecule.com]

- 2. 3-amino-10H-acridine-9-thione | C13H10N2S | CID 3620127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-amino-10H-acridine-9-thione | 129821-08-5 | Benchchem [benchchem.com]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Acridine Thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acridine derivatives, characterized by their planar, tricyclic nitrogen-containing heterocyclic structure, have long been a subject of intense scientific scrutiny. The introduction of a thione (C=S) or related moiety, such as thiosemicarbazide, imparts unique physicochemical properties that enhance their biological activity. This technical guide provides an in-depth overview of the multifaceted research applications of acridine thione derivatives, with a primary focus on their roles as anticancer, antimicrobial, and neuroprotective agents. A core mechanism of action for many of these compounds is their ability to intercalate into DNA, a process that disrupts cellular machinery and induces therapeutic effects.[1][2][3] This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area of medicinal chemistry.

Synthesis of Acridine Thione Derivatives

The synthesis of acridine thione derivatives typically involves a multi-step process. A common route begins with the classic synthesis of the acridine core, for instance, through the reaction of a diphenylamine with a carboxylic acid.[4] The resulting acridine scaffold, often a 9-chloroacridine intermediate, can then undergo nucleophilic substitution with a sulfur-containing nucleophile like a thiosemicarbazide or thiourea to yield the final acridine thione derivative.[4][5]

Figure 1: Generalized workflow for the synthesis of acridine thione derivatives.

Anticancer Applications

Acridine thione derivatives are extensively studied as potential anticancer drugs due to their potent cytotoxic effects.[6][7][8] Their primary mechanism of action involves disrupting DNA replication and transcription in rapidly dividing cancer cells.[3]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The planar structure of the acridine ring is crucial for its biological activity, allowing it to insert itself between the base pairs of double-stranded DNA (a process known as intercalation).[9][10][11] This binding distorts the DNA helix, creating a physical barrier that obstructs the action of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases.[12]

Furthermore, this intercalation stabilizes a transient complex formed between DNA and topoisomerase enzymes (Topo I or Topo II).[1][7] These enzymes are vital for relieving torsional stress in DNA during replication. By preventing the re-ligation of the DNA strands, acridine thione derivatives lead to the accumulation of DNA strand breaks. This irreversible DNA damage triggers cellular stress responses, ultimately activating apoptotic pathways and leading to programmed cell death.[13][14]

Figure 2: Signaling pathway for acridine thione-induced anticancer activity.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of acridine thione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4a | MT-4 (Human T-cell leukemia) | 18.42 ± 1.18 | [13][15] |

| 4b | MT-4 (Human T-cell leukemia) | 15.73 ± 0.90 | [13][15] |

| 4d | MT-4 (Human T-cell leukemia) | 10.96 ± 0.62 | [13][15] |

| 4e | MT-4 (Human T-cell leukemia) | 11.63 ± 0.11 | [13][15] |

Table 1: Cytotoxicity (IC50) values of select acridine thiosemicarbazide derivatives against the MT-4 cancer cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds. It measures the metabolic activity of cells, which is an indicator of their health.[16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved, and the absorbance of the solution is measured spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the acridine thione derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[18]

-

MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[16]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals.[18]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration to determine the IC50 value.

Antimicrobial and Antifungal Applications

Certain acridine thione derivatives have demonstrated significant activity against various microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][13] This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]

| Compound ID | Staphylococcus aureus (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Candida albicans (MIC, µM) | Reference |

| 4a | 10 | >80 | >80 | [6] |

| 4c | 10 | 20 | 10 | [6] |

| 4e | 20 | 40 | 20 | [6] |

| Acridine-4-carboxylic acid | - | - | 60 µg/mL | [21] |

Table 2: Antimicrobial and antifungal activity (MIC) of select acridine derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[22][23]

Principle: A standardized inoculum of a specific microorganism is introduced to wells of a microtiter plate containing serial dilutions of the test compound in a liquid growth medium.[20] After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.[24]

Procedure:

-

Compound Preparation: Prepare a stock solution of the acridine thione derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the wells.[22]

-

Inoculation: Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[20]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]

Neuroprotective Applications

The acridine scaffold is a key component of several compounds investigated for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[25][26][27] Their mechanism often involves the inhibition of key enzymes implicated in the disease's pathology.

Mechanism of Action: Cholinesterase Inhibition

In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[27] By inhibiting AChE, acridine derivatives can increase the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and alleviating some cognitive symptoms.[26][28] Some derivatives also show inhibitory activity against butyrylcholinesterase (BChE), another enzyme involved in acetylcholine hydrolysis.[29]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potential of these compounds against cholinesterases can be expressed as IC50 values or binding affinities.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 1d | BChE | 2.90 ± 0.23 | [29] |

| 1e | BChE | 3.22 ± 0.25 | [29] |

| 2d | BChE | 6.90 ± 0.55 | [29] |

Table 3: Butyrylcholinesterase (BChE) inhibitory activity of select 9-phosphorylated acridine derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a rapid and sensitive spectrophotometric assay for measuring cholinesterase activity.[30][31][32]

Principle: The assay uses acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[33] The rate of color formation is proportional to the AChE activity.

Procedure:

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM in buffer), ATCI solution (14 mM in buffer), and AChE enzyme solution (e.g., 1 U/mL in buffer).

-

Assay Setup: The assay is performed in a 96-well plate. To each well, add in the following order:

-

140 µL of phosphate buffer.

-

10 µL of the acridine thione derivative solution (at various concentrations).

-

10 µL of the AChE enzyme solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[30]

-

Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of the ATCI substrate solution to initiate the reaction.[30]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] × 100. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Other Potential Applications

The unique chemical structure of acridine thione derivatives lends them to other advanced research applications, particularly in diagnostics and imaging.

Fluorescent Probes for Sensing and Imaging

The acridine moiety is inherently fluorescent.[34] This property can be exploited to design "off-on" or ratiometric fluorescent probes.[35][36] By attaching specific recognition units to the acridine thione scaffold, researchers can create sensors that exhibit a change in their fluorescence properties (intensity or wavelength) upon binding to a specific analyte, such as metal ions (e.g., Zn²⁺, Cd²⁺), reactive oxygen species, or even DNA itself.[37] This enables the detection and quantification of these analytes in biological and environmental samples.

Figure 3: Workflow of a fluorescent probe based on an acridine thione derivative.

DNA Binding Studies

Understanding the mode and strength of the interaction between acridine thione derivatives and DNA is fundamental to elucidating their mechanism of action. UV-Visible spectroscopy is a primary technique used for this purpose.

Principle: When an acridine thione derivative intercalates into the DNA double helix, the electronic interaction between the compound's chromophore and the DNA base pairs alters its absorption spectrum.[38] This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the maximum absorption wavelength (λₘₐₓ).[39] By titrating a fixed concentration of the compound with increasing concentrations of DNA, the binding constant (Kb) can be calculated.[40]

Procedure:

-

Solution Preparation: Prepare a stock solution of the acridine thione derivative in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of the ctDNA solution spectrophotometrically using the absorbance at 260 nm (extinction coefficient ε = 6600 M⁻¹cm⁻¹). Ensure the DNA is pure by checking that the A260/A280 ratio is between 1.8 and 1.9.[40]

-

Titration: Perform two sets of titrations.

-

Titration 1: Keep the concentration of the acridine thione derivative constant (e.g., 20 µM) and add increasing amounts of the ctDNA solution (e.g., 0 to 100 µM).

-

Titration 2 (Reference): Prepare a corresponding set of solutions containing only the ctDNA at the same increasing concentrations to serve as a blank for each measurement.

-

-

Spectroscopic Measurement: For each sample, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 230-500 nm) at room temperature using a 1 cm path length quartz cuvette.[38]

-

Data Analysis: Plot the absorbance data according to the Benesi–Hildebrand equation or a similar model to determine the intrinsic binding constant (Kb).[40] A plot of A₀/(A-A₀) versus 1/[DNA] should be linear, where A₀ is the absorbance of the free compound and A is the absorbance at different DNA concentrations. The binding constant Kb is calculated from the ratio of the intercept to the slope.[41]

Conclusion and Future Perspectives

Acridine thione derivatives represent a versatile and potent class of compounds with significant potential across multiple research domains. Their established efficacy as DNA intercalators and topoisomerase inhibitors positions them as strong candidates for further anticancer drug development.[14] Similarly, their antimicrobial and neuroprotective activities warrant deeper investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize efficacy and selectivity, reduce off-target toxicity, and enhance pharmacokinetic properties. The development of these molecules as targeted fluorescent probes also holds considerable promise for advancing diagnostic and bio-imaging technologies. The continued exploration of this chemical scaffold is poised to yield novel therapeutic and diagnostic tools for a range of challenging diseases.

References

- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 10. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans [mdpi.com]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease [ouci.dntb.gov.ua]

- 26. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 30. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 31. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]

- 37. researchgate.net [researchgate.net]

- 38. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 39. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 40. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]

- 41. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Amino-Acridinethiones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acridine scaffold has long been a cornerstone in the development of therapeutic agents, renowned for its DNA intercalating properties and potent antitumor activity. Within this diverse family, amino-acridinethiones represent a compelling, albeit less explored, class of compounds. This technical guide delves into the discovery and history of amino-acridinethiones, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for pivotal reactions, and utilizes Graphviz diagrams to illustrate critical workflows and signaling pathways, offering a valuable resource for researchers engaged in the discovery of novel anticancer agents.

Introduction: The Acridine Scaffold and the Emergence of Thio-Functionality

Acridine derivatives have a rich history in medicinal chemistry, with early discoveries leading to the development of antibacterial and antimalarial drugs. Their planar tricyclic structure allows them to intercalate between the base pairs of DNA, disrupting cellular processes and leading to cytotoxicity, a mechanism particularly effective against rapidly proliferating cancer cells. This has led to the development of several clinically used anticancer drugs, such as amsacrine.

The introduction of an amino group at the 9-position of the acridine ring was a significant step in enhancing the biological activity of these compounds. This modification was found to be crucial for their interaction with DNA and topoisomerase enzymes. Further research has explored a wide array of substitutions on the acridine core to improve efficacy and reduce toxicity.

More recently, the incorporation of a thione group (C=S) in place of a carbonyl group (C=O) in various heterocyclic compounds has garnered significant interest. Thioamides, the sulfur analogs of amides, often exhibit unique physicochemical and biological properties. The introduction of a carbothioamide (thioamide) functional group to the amino-acridine scaffold gives rise to amino-acridinethiones, a class of compounds with the potential for novel mechanisms of action and improved therapeutic profiles.

Discovery and Early History

The direct discovery and history of "amino-acridinethiones" as a distinct class are not well-documented in early literature. Their development can be seen as a logical progression from the extensive research on 9-aminoacridine derivatives and the parallel exploration of thionation reactions in organic synthesis.

The initial focus was on the synthesis and evaluation of 9-aminoacridine-4-carboxamides. These compounds, featuring a carboxamide group at the 4-position, were designed to enhance DNA binding and modulate the activity of enzymes like topoisomerase II. The synthesis of these carboxamide precursors laid the essential groundwork for the subsequent generation of their thionated analogs.

The exploration of thioacridines and thioacridones, which are acridine structures containing a thiocarbonyl group, also contributed to the interest in amino-acridinethiones. Early synthetic methods for thioacridones involved the high-temperature reaction of acridone with sulfur. While effective, these methods were often harsh and lacked broad applicability.

The advent of milder and more efficient thionating agents, most notably Lawesson's reagent, in the mid-20th century, revolutionized the synthesis of thioamides from their corresponding amides. This provided a viable synthetic route to convert the well-established 9-aminoacridine-4-carboxamides into their thione counterparts, paving the way for the systematic investigation of amino-acridinethiones.

Synthesis of Amino-Acridinethiones

The primary synthetic route to amino-acridinethiones involves a two-stage process: the synthesis of the precursor 9-aminoacridine-4-carboxamide, followed by a thionation reaction.

Synthesis of 9-Aminoacridine-4-carboxamide Precursors

The synthesis of the 9-aminoacridine-4-carboxamide core typically starts from N-phenylanthranilic acid, which is cyclized to form a 9-chloroacridine intermediate. Subsequent nucleophilic substitution with an appropriate amine yields the 9-aminoacridine scaffold. The carboxamide group is then introduced at the 4-position.

Experimental Protocol: Synthesis of a 9-Aminoacridine-4-carboxamide Derivative [1]

-

Step 1: Synthesis of 9-Chloroacridine-4-carbonyl chloride: A suspension of 9-oxoacridan-4-carboxylic acid in freshly distilled thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is heated under reflux. The excess SOCl₂ is removed under reduced pressure to yield the crude 9-chloroacridine-4-carbonyl chloride.

-

Step 2: Amidation: The crude acid chloride is reacted with a primary or secondary amine in a suitable solvent like dichloromethane (CH₂Cl₂) to afford the corresponding N-substituted-9-chloroacridine-4-carboxamide.

-

Step 3: Amination at C9: The 9-chloroacridine-4-carboxamide is then reacted with a desired amine at an elevated temperature to introduce the amino group at the 9-position, yielding the final 9-aminoacridine-4-carboxamide product.

The following diagram illustrates the general workflow for the synthesis of the carboxamide precursor.

Caption: General synthetic workflow for 9-aminoacridine-4-carboxamide.

Thionation of 9-Aminoacridine-4-carboxamides

The conversion of the carboxamide to the corresponding carbothioamide (thione) is a critical step. This is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally preferred due to its milder reaction conditions and higher yields.[2][3][4]

Experimental Protocol: Thionation using Lawesson's Reagent [2][4]

-

Procedure: The 9-aminoacridine-4-carboxamide precursor is dissolved in an anhydrous, high-boiling solvent such as toluene or xylene. Lawesson's reagent (typically 0.5 to 1.0 equivalents) is added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired amino-acridinethione.

The mechanism of thionation with Lawesson's reagent involves a [2+2] cycloaddition of the carbonyl group to a reactive dithiophosphine ylide intermediate, followed by a cycloreversion to form the thiocarbonyl compound and a stable P=O by-product.[2][5]

Caption: Mechanism of thionation using Lawesson's reagent.

Biological Activity and Mechanism of Action

While specific data for amino-acridinethiones is limited, the biological activity can be extrapolated from related acridine derivatives and thioamides. The primary mechanism of action for acridine compounds is DNA intercalation. The planar acridine core stacks between DNA base pairs, leading to a distortion of the double helix and inhibition of DNA replication and transcription.

The amino group at the 9-position is crucial for this interaction, often forming hydrogen bonds with the DNA backbone. The introduction of a thione group can modulate the electronic properties and steric bulk of the side chain at the 4-position, potentially influencing DNA binding affinity and specificity.

Furthermore, many acridine derivatives are potent inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, these compounds lead to the accumulation of double-strand breaks and ultimately trigger apoptosis.

The thione functionality may also introduce novel biological activities. Thioamides are known to be effective chelators of metal ions, which could play a role in their mechanism of action by disrupting metalloenzymes involved in cellular proliferation.

The expected signaling pathway leading to apoptosis is depicted below.

Caption: Postulated signaling pathway for amino-acridinethiones.

Quantitative Data

Quantitative data on the biological activity of amino-acridinethiones is not extensively available in the public domain. However, data from closely related 9-aminoacridine-4-carboxamide derivatives provide a valuable benchmark for their potential potency. The following table summarizes representative cytotoxic activities of these precursors against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5b | HeLa (Cervical Cancer) | 47.50 (as CTC₅₀ in µg/ml) | [1] |

| 5e | A-549 (Lung Cancer) | 100.00 (as CTC₅₀ in µg/ml) | [1] |

Note: CTC₅₀ (Concentration for 50% cytotoxicity) values from the reference were reported in µg/ml and are presented here as reported. Conversion to µM would require the molecular weight of the specific compounds.

It is anticipated that the corresponding thiones would exhibit comparable or potentially enhanced cytotoxic activity due to altered lipophilicity and potential for novel interactions.

Conclusion and Future Directions

The discovery and development of amino-acridinethiones represent a promising avenue in the search for novel anticancer agents. Building upon the well-established foundation of 9-aminoacridine chemistry, the introduction of a thione functionality offers the potential for enhanced biological activity and novel mechanisms of action.

While the direct historical record of these specific compounds is sparse, their rational design and synthesis are a clear progression in the field of medicinal chemistry. The synthetic protocols outlined in this guide, particularly the use of Lawesson's reagent for thionation, provide a reliable pathway for the generation of a diverse library of amino-acridinethiones for biological screening.

Future research should focus on the systematic synthesis and in-depth biological evaluation of a range of amino-acridinethiones. Key areas of investigation should include:

-

Quantitative structure-activity relationship (QSAR) studies: To understand the influence of different substituents on the amino and thione moieties on anticancer potency.

-

Detailed mechanistic studies: To elucidate the precise role of the thione group in DNA binding, topoisomerase II inhibition, and potential off-target effects.

-

In vivo efficacy and toxicity studies: To assess the therapeutic potential and safety profile of lead compounds in preclinical models.

By pursuing these research directions, the full therapeutic potential of amino-acridinethiones can be unlocked, potentially leading to the development of next-generation acridine-based anticancer drugs.

References

- 1. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for 1-amino-9(10H)-Acridinethione: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational and experimental workflow for the study of 1-amino-9(10H)-acridinethione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current absence of extensive published data on this specific isomer, this document serves as a proposed methodology for its synthesis, characterization, and in-silico analysis using quantum chemical calculations. The protocols described herein are based on established methods for analogous acridine derivatives and are intended to provide a robust framework for future research. This guide details theoretical approaches, primarily centered around Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of the molecule. Furthermore, it presents a structured format for the presentation of anticipated quantitative data and includes a mandatory visualization of the proposed computational workflow.

Introduction

Acridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of various functional groups onto the acridine scaffold allows for the fine-tuning of their physicochemical and biological characteristics. The thione and amino moieties, in particular, are known to influence the electronic distribution and potential for intermolecular interactions, making 1-amino-9(10H)-acridinethione a compelling candidate for further investigation.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reactivity, offering insights that complement and guide experimental research.[3] By modeling the geometric and electronic structure of 1-amino-9(10H)-acridinethione, we can predict its stability, spectroscopic signatures, and potential for interaction with biological targets. This guide provides a detailed roadmap for conducting such a computational study and integrating it with experimental validation.

Proposed Experimental Protocols

While specific literature on the synthesis of 1-amino-9(10H)-acridinethione is scarce, established routes for similar acridinethiones and aminoacridines can be adapted.

Synthesis of 1-amino-9(10H)-Acridinethione

A potential synthetic route could involve a multi-step process starting from a substituted anthranilic acid or a pre-functionalized acridone.

Method 1: Thionation of 1-amino-9(10H)-acridone

-

Starting Material: 1-amino-9(10H)-acridone.

-

Reagent: Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine or toluene.[3]

-

Procedure: The 1-amino-9(10H)-acridone and the thionating reagent are refluxed in the chosen solvent for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method 2: From 1-nitro-9-chloroacridine

-

Starting Material: 1-nitro-9-chloroacridine.

-

Step 1 (Thiolation): Reaction with a sulfur source, such as sodium hydrosulfide (NaSH), to replace the chlorine at the 9-position with a thiol group.

-

Step 2 (Reduction): The nitro group is then reduced to an amino group using a standard reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

-

Work-up and Purification: Each step requires appropriate work-up and purification, likely involving extraction and chromatography.

Spectroscopic Characterization

The synthesized 1-amino-9(10H)-acridinethione should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR is expected to show signals for the aromatic protons and the protons of the amino and thioamide groups. The ¹³C NMR would be crucial for identifying the carbon skeleton, with the C=S carbon resonating at a characteristic downfield shift (typically 180-200 ppm).[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3450-3250 cm⁻¹), the N-H stretching of the acridine ring (around 3200-3100 cm⁻¹), and the C=S stretching vibration (in the 1250-1020 cm⁻¹ region).[3]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum, recorded in a solvent like ethanol or acetonitrile, is expected to show multiple absorption bands corresponding to π→π* transitions within the conjugated aromatic system.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Quantum Chemical Calculation Methodology

The following section details the proposed computational protocol for the theoretical investigation of 1-amino-9(10H)-acridinethione.

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian 09W or a more recent version.[4]

Computational Approach

Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size.[3]

-

Geometry Optimization: The initial structure of 1-amino-9(10H)-acridinethione will be drawn and optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set is a commonly used and reliable level of theory for such systems.[5] The optimization will be carried out until the forces on all atoms are negligible, indicating that a stationary point on the potential energy surface has been reached.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a stable minimum. These calculations will also provide the theoretical FT-IR spectrum.

-

Electronic Properties: Based on the optimized geometry, various electronic properties will be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: The charge distribution on each atom will be calculated to understand the local electronic environment.

-

-

Spectroscopic Simulations:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory will be used to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.[5]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference.

-

Anticipated Data Presentation

The quantitative results from the proposed quantum chemical calculations should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N2 | Calculated Value | N2-C1-C1a | Calculated Value |

| C9=S10 | Calculated Value | C8a-C9-S10 | Calculated Value |

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |

| ν(N-H) amino | Calculated Value | Calculated Value | N-H stretching |

| ν(C=S) | Calculated Value | Calculated Value | C=S stretching |

| δ(C-H) aromatic | Calculated Value | Calculated Value | C-H bending |

| ... | ... | ... | ... |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Table 4: Simulated Spectroscopic Data

| Spectrum | Parameter | Calculated Value |

| UV-Vis | λmax (nm) | Calculated Value |

| Oscillator Strength (f) | Calculated Value | |

| ¹H NMR | δ (ppm) - H1 | Calculated Value |

| δ (ppm) - H... | Calculated Value | |

| ¹³C NMR | δ (ppm) - C1 | Calculated Value |

| δ (ppm) - C9 | Calculated Value |

Mandatory Visualizations

The following diagrams illustrate the proposed workflow for the quantum chemical calculations of 1-amino-9(10H)-acridinethione.

Caption: Computational workflow for quantum chemical calculations.

Caption: Integrated experimental and computational research plan.

Expected Outcomes and Interpretation

The successful execution of this proposed research plan will yield a comprehensive dataset on the physicochemical properties of 1-amino-9(10H)-acridinethione. The comparison between the experimental spectroscopic data and the simulated spectra will serve to validate the chosen level of theory. Discrepancies may suggest the influence of solvent effects or intermolecular interactions not accounted for in the gas-phase calculations.

The calculated electronic properties will provide valuable insights into the molecule's reactivity and potential applications. For instance, the HOMO and LUMO energy levels and their distribution will indicate the most likely sites for electron donation and acceptance, which is crucial for understanding its role in charge-transfer processes relevant to materials science. The MEP map will highlight the regions of positive and negative electrostatic potential, offering clues about how the molecule might interact with biological macromolecules, such as enzymes or DNA, which is of significant interest in drug development.

Conclusion